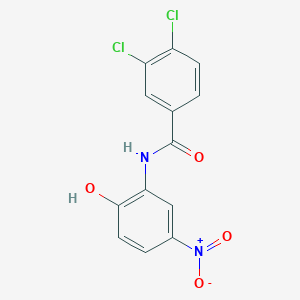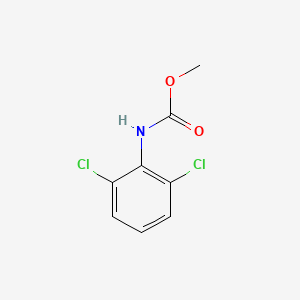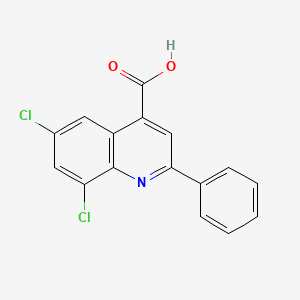
N-(2,4-Dichlorobenzylidene)-N'-phenyl-1,4-phenylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine is a chemical compound known for its unique structure and properties It belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and N’-phenyl-1,4-phenylenediamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can regenerate the starting materials. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in the development of new materials.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The compound’s structure allows it to bind to specific sites on target molecules, interfering with their normal function .
Comparación Con Compuestos Similares
Similar Compounds
N’-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide: This compound shares a similar structure but has different substituents on the aromatic rings.
N’-(2,4-Dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide: Another related compound with variations in the functional groups attached to the core structure.
Uniqueness
N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H14Cl2N2 |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
4-[(2,4-dichlorophenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C19H14Cl2N2/c20-15-7-6-14(19(21)12-15)13-22-16-8-10-18(11-9-16)23-17-4-2-1-3-5-17/h1-13,23H |
Clave InChI |
PKAFCTOVYRNDDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



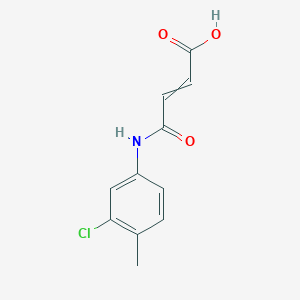
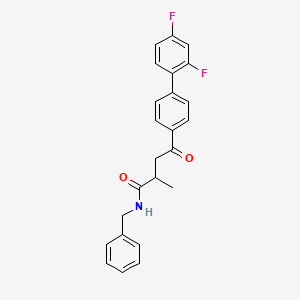


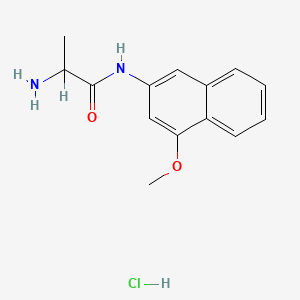

![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)

